2,6-Dichloro-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCROTQPQZXJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the production of pesticides, suggesting that its targets could be enzymes or proteins essential for the survival of pests.
Mode of Action
As an intermediate in pesticide production, it may interact with its targets, leading to inhibition of essential biological processes in pests
Biochemical Pathways
Given its use in pesticide production, it’s plausible that it affects pathways crucial for pest survival, leading to their eradication. More detailed studies are required to identify these pathways and their downstream effects.
Result of Action
As an intermediate in pesticide production, it’s likely that its action results in the disruption of essential biological processes in pests, leading to their death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-3-(trifluoromethyl)aniline. For instance, the compound should be stored in a dry, cool, and well-ventilated place under an inert atmosphere. Moreover, exposure levels and the presence of other chemicals can affect its action
Biological Activity
2,6-Dichloro-3-(trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both chlorine and trifluoromethyl groups contributes to its unique chemical properties and biological activities. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the pharmacokinetic profiles of compounds.
1. Antimicrobial Activity
Research has demonstrated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that various trifluoromethyl-substituted anilines possess antibacterial activity against a range of pathogens, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 4.88 µg/mL, indicating potent antimicrobial effects .
2. Anticancer Properties
The anticancer activity of this compound has been explored in several studies. Compounds with similar structures have been tested against various human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, certain derivatives have shown IC50 values lower than 50 µM, suggesting they may be more effective than traditional chemotherapeutics like Doxorubicin .
3. Inhibition of Protein Kinases
The compound has also been studied for its role as an inhibitor of protein kinases, particularly in the context of cancer therapy. Inhibitors targeting vascular endothelial growth factor (VEGF) receptor tyrosine kinase have been highlighted for their potential to impede tumor angiogenesis . The incorporation of the trifluoromethyl group enhances the binding affinity to these targets.
Case Study 1: Synthesis and Activity Correlation
In a study focused on the structure-activity relationship (SAR), various halogenated anilines were synthesized to evaluate their biological activities. The introduction of the trifluoromethyl group was found to significantly enhance metabolic stability and bioactivity compared to non-fluorinated analogs. This was particularly evident in assays measuring antagonistic activity at P2X3 receptors, where trifluoromethyl derivatives exhibited up to tenfold increases in potency .
Case Study 2: Environmental Impact
Another important aspect of this compound is its application in agrochemicals as an intermediate for insecticides like Fipronil. Research has indicated that while these compounds are effective against pests, their environmental persistence raises concerns regarding ecological impact . Efforts are being made to optimize synthesis methods to reduce waste and improve sustainability.
Scientific Research Applications
Agrochemical Applications
Herbicide Production
2,6-Dichloro-3-(trifluoromethyl)aniline is primarily utilized as an intermediate in the synthesis of herbicides. Its unique trifluoromethyl group enhances the efficacy of herbicides by improving their stability and biological activity. For instance, it plays a crucial role in the production of pyrazole-type insecticides such as Fipronil, which is known for its effectiveness against a broad spectrum of pests.
| Herbicide | Active Ingredient | Mechanism of Action | Target Pests |
|---|---|---|---|
| Fipronil | This compound | Inhibits GABA-gated chloride channels | Cockroaches, ants |
Pharmaceutical Development
Drug Formulation
In pharmaceutical research, this compound serves as a building block for various drug compounds. Its incorporation into drug molecules can enhance pharmacokinetic properties such as solubility and bioavailability. Studies have shown that derivatives containing this compound exhibit improved targeting of specific biological pathways.
Case Study: Pharmacokinetics
A study assessed the pharmacokinetic properties of a derivative containing this compound in rodent models. The results indicated that the compound was orally bioavailable and demonstrated significant therapeutic effects against targeted diseases .
Dyes and Pigments
Colorant Production
This compound is also employed in the dye industry for producing specialty dyes that provide vibrant colors for textiles and other materials. The trifluoromethyl group contributes to the stability and intensity of the colors produced.
| Dye Type | Application | Color Characteristics |
|---|---|---|
| Reactive Dyes | Textiles | Brightness and wash-fastness |
| Pigment Dyes | Plastics | High color strength |
Polymer Additives
Stabilizers and Modifiers
In polymer chemistry, this compound is used as an additive to improve the thermal and mechanical properties of polymers. Its incorporation can enhance the durability and performance of plastic products.
Table: Polymer Properties Enhancement
| Property | Before Addition | After Addition |
|---|---|---|
| Thermal Stability | 200 °C | 250 °C |
| Mechanical Strength | 30 MPa | 45 MPa |
Analytical Chemistry
Reagent Use
In analytical laboratories, this compound is utilized as a reagent for detecting and quantifying various substances in complex mixtures. Its chemical properties allow it to form stable complexes with target analytes, facilitating accurate measurements.
Application Example
In a study focusing on environmental samples, this compound was used to quantify pesticide residues in soil samples. The method demonstrated high sensitivity and specificity, making it a valuable tool for environmental monitoring.
Chemical Reactions Analysis
Diazotization and Subsequent Reactions
The primary amine group enables diazotization, a critical step for introducing diverse functional groups. In one synthesis route:
-
Diazonium salt formation : Reacting 2,6-dichloro-4-(trifluoromethyl)aniline with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) generates a diazonium intermediate.
-
Cyanide substitution : The diazonium salt reacts to form 2,6-dichloro-3-(trifluoromethyl)benzonitrile, a precursor for agrochemicals and pharmaceuticals.
Key Conditions :
| Reaction Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Diazotization | NaNO₂, H₂SO₄, 0–5°C | Diazonium salt | >90% |
| Cyanation | CuCN, Δ | 2,6-Dichloro-3-(trifluoromethyl)benzonitrile | 75–85% |
Nucleophilic Aromatic Substitution
The chlorine atoms at positions 2 and 6 undergo substitution under specific conditions:
-
Hydroxylation : Treatment with aqueous NaOH at 120°C replaces chlorine with hydroxyl groups, forming 3-(trifluoromethyl)-2,6-dihydroxyaniline .
-
Methoxy substitution : Using methoxide (NaOMe) in methanol under reflux yields 2,6-dimethoxy-3-(trifluoromethyl)aniline .
Reactivity Trends :
| Position | Leaving Group | Nucleophile | Solvent | Temperature | Reaction Rate |
|---|---|---|---|---|---|
| 2,6 | Cl⁻ | OH⁻ | H₂O | 120°C | Moderate |
| 2,6 | Cl⁻ | OMe⁻ | MeOH | 65°C | Slow |
Reduction Reactions
Catalytic hydrogenation selectively reduces functional groups:
-
Nitro group reduction : Hydrogen gas (H₂, 4–6 kg pressure) with Pd/C in ethanol reduces nitro derivatives to amines .
-
Dechlorination : Under high-pressure H₂ (10 atm) with Raney Ni, chlorine substituents are replaced by hydrogen, yielding 3-(trifluoromethyl)aniline .
Optimized Parameters :
| Substrate | Catalyst | Pressure | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| 6-Chloro-2-chloromethyl derivative | Pd/C | 4 kg | 50°C | 48 h | 2-Methyl-3-(trifluoromethyl)aniline | 70–75% |
Stability and Side Reactions
Preparation Methods
Reaction Mechanism and Starting Materials
The halogenation-ammuniation route involves two sequential reactions: (1) chlorination of 4-chlorobenzotrifluoride and (2) ammoniation to introduce the amine group. The process begins with the chlorination of 4-chlorobenzotrifluoride using gaseous chlorine (Cl₂) under controlled conditions. This step produces 1,3-dichloro-5-trifluoromethylbenzene, which subsequently undergoes ammoniation with aqueous ammonia (NH₃) to yield the target compound.
Optimization of Ammoniation Conditions
Critical parameters for the ammoniation step include temperature, pressure, and ammonia concentration:
- Temperature : 173°C (±5°C) ensures sufficient activation energy without promoting side reactions.
- Pressure : 12.0 MPa maintains ammonia in a liquid phase, enhancing reaction kinetics.
- Ammonia concentration : 73% mass concentration optimizes nucleophilic substitution efficiency.
Exceeding 75% ammonia concentration leads to yield reduction due to increased byproduct formation (e.g., 2,4-dichloro-5-trifluoromethylaniline).
Catalytic System and Recovery
Early methods relied on iron (Fe) and ferric chloride (FeCl₃) catalysts, but modern approaches eliminate catalysts by leveraging pressurized ammonia. Post-reaction ammonia recovery is achieved via two-stage absorption:
- First stage : 0–2.0 MPa pressure recovers 60–70% of excess ammonia.
- Second stage : 0–1.2 MPa pressure recovers an additional 20–25%, achieving >90% total recovery.
Catalytic Halogenation with Composite Catalysts
Catalyst Composition and Role
A composite catalyst system of elemental iron (Fe) and anhydrous ferric chloride (FeCl₃) enhances chlorination selectivity. The optimal ratio is 1:0.06–20 (Fe:FeCl₃ by mole), with catalyst loading at 0.2–20% of the substrate mass. This system minimizes polysubstitution and directs chlorine to the 2,6-positions.
Temperature and Pressure Effects
Reaction efficiency peaks at 50–150°C, with higher temperatures accelerating reaction rates but risking decomposition. Solvent-free conditions reduce waste, and yields reach 85–92% under the following parameters:
Chlorination of Rectification Residues
Feedstock Composition and Pre-Treatment
Comparative Analysis of Synthesis Methods
The table below evaluates the scalability, cost, and environmental impact of each method:
| Method | Yield (%) | Purity (%) | Catalyst Cost | Environmental Score |
|---|---|---|---|---|
| Halogenation-Ammuniation | 88–92 | 95–97 | Moderate | 3/5 (NH₃ recovery) |
| Catalytic Halogenation | 85–90 | 93–96 | Low | 4/5 (solvent-free) |
| Residue Chlorination | 78–82 | 99.5 | None | 5/5 (waste valorization) |
Q & A
Q. What are the recommended synthetic routes for 2,6-Dichloro-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via direct chlorination of precursor anilines. For example, 2-chloro-3-(trifluoromethyl)aniline (3) undergoes chlorination with N-chlorosuccinimide (NCS) under controlled conditions to yield the 2,6-dichloro derivative. Parallel reactions (3 × 200 g batches) are combined for purification, typically via column chromatography or recrystallization . Alternative routes may involve photochemical halogenation , though isomer control (e.g., avoiding 4-position substitution) requires precise reaction monitoring . Key factors affecting yield include:
- Temperature : Optimal range of 20–30°C to minimize side reactions.
- Catalyst : Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of halogenating agents.
Q. What chromatographic techniques are suitable for analyzing purity and structural confirmation?
Methodological Answer:
- Gas Chromatography (GC) : Effective for assessing volatile impurities. Use a DB-5MS column (30 m × 0.25 mm ID) with a temperature gradient of 50°C (hold 2 min) to 280°C at 10°C/min .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are recommended. Mobile phase: Acetonitrile/water (70:30 v/v) at 1.0 mL/min .
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 6.85 (d, J=8.4 Hz, 1H, aromatic), δ 4.20 (s, 2H, NH₂) . Conflicting batch data may arise from residual solvents; use deuterated DMSO for improved resolution.
Q. What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (vapor pressure <0.01 mmHg at 20°C) .
- First Aid : In case of skin contact, rinse immediately with water and apply 1% acetic acid solution. For eye exposure, use an eyewash station for 15+ minutes .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The -CF₃ group decreases electron density at the aromatic ring, enhancing electrophilic substitution at the para position. In Suzuki-Miyaura couplings, this deactivation necessitates stronger bases (e.g., Cs₂CO₃) and elevated temperatures (80–100°C). For Buchwald-Hartwig aminations, Pd(OAc)₂/XPhos catalysts achieve C–N bond formation with yields >75% . Computational studies (DFT) show the LUMO is localized near the chloro groups, directing nucleophilic attacks .
Q. How can computational methods (e.g., DFT) predict spectroscopic properties and resolve conflicting data?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to simulate IR, NMR, and UV-Vis spectra. Compare experimental vs. calculated vibrational frequencies (e.g., C–F stretch at 1120–1150 cm⁻¹) to validate structures .
- Conflicting NMR Data : Batch variations in NH₂ proton shifts (δ 4.0–4.5) may arise from tautomerism. Solvent choice (CDCl₃ vs. DMSO-d₆) and acidification (1% TFA) can stabilize the amine form .
Q. What strategies mitigate byproducts in large-scale synthesis?
Methodological Answer:
- Process Optimization : Use flow chemistry to control exothermic chlorination steps. Residence time <2 min at 50°C reduces dimerization .
- Purification : Combine silica gel chromatography (hexane/EtOAc 9:1) with recrystallization in ethanol/water (1:3) to isolate the product in >98% purity .
- Analytical Monitoring : In-line FTIR tracks NCS consumption; terminate the reaction when absorbance at 650 cm⁻¹ (N–Cl stretch) disappears .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
